molecular formula C16H15IO B1324079 3-Iodo-4'-n-propylbenzophenone CAS No. 951887-81-3

3-Iodo-4'-n-propylbenzophenone

Cat. No.: B1324079
CAS No.: 951887-81-3
M. Wt: 350.19 g/mol
InChI Key: PKCDFILYTAJFBU-UHFFFAOYSA-N
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Description

3-Iodo-4’-n-propylbenzophenone is an organic chemical compound that belongs to the family of benzophenone derivatives. It has the molecular formula C16H15IO and a molecular weight of 350.19 g/mol. This compound is characterized by the presence of an iodine atom at the third position and a propyl group at the fourth position of the benzophenone structure.

Preparation Methods

The synthesis of 3-Iodo-4’-n-propylbenzophenone typically involves the iodination of 4’-n-propylbenzophenone. One common method is the electrophilic substitution reaction where iodine is introduced into the benzophenone structure. The reaction is usually carried out in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process .

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-Iodo-4’-n-propylbenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-Iodo-4’-n-propylbenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4’-n-propylbenzophenone involves its interaction with specific molecular targets. The iodine atom and the benzophenone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Iodo-4’-n-propylbenzophenone can be compared with other benzophenone derivatives, such as:

    4-Iodo-4’-n-propylbenzophenone: Similar structure but with the iodine atom at the fourth position.

    3-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a propyl group.

    3-Iodo-4’-ethylbenzophenone: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of 3-Iodo-4’-n-propylbenzophenone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the iodine atom and the propyl group at specific positions provides distinct properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(3-iodophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDFILYTAJFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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